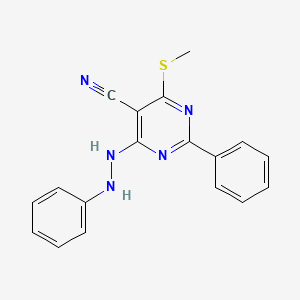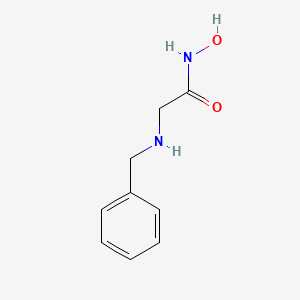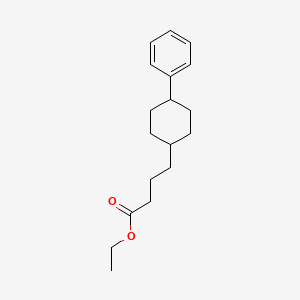![molecular formula C17H17F3O2 B14181561 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one CAS No. 918873-49-1](/img/structure/B14181561.png)
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one is a complex organic compound characterized by the presence of a cyclooctene ring, a trifluoromethyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one typically involves the reaction of cyclooctene with a trifluoromethyl-substituted phenyl ketone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclooctene as a starting material and introducing the trifluoromethyl-substituted phenyl ketone through a series of cyclization steps.
Catalytic Hydrogenation: Employing catalysts such as palladium or platinum to hydrogenate intermediate compounds, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways The compound’s trifluoromethyl group and ketone functionality play crucial roles in its reactivity and binding affinity
Comparación Con Compuestos Similares
Similar Compounds
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one: Similar in structure but may differ in the position or type of substituents.
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: A similar compound with a cyclohexene ring instead of a cyclooctene ring.
2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: A similar compound with a cyclopentene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclooctene ring and a trifluoromethyl-substituted phenyl ketone, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918873-49-1 |
|---|---|
Fórmula molecular |
C17H17F3O2 |
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C17H17F3O2/c18-17(19,20)14-9-6-5-8-13(14)16(22)11-12-7-3-1-2-4-10-15(12)21/h5-9H,1-4,10-11H2 |
Clave InChI |
OXDILOMFDQMERV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



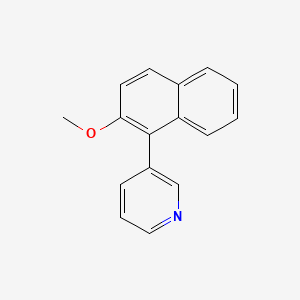
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
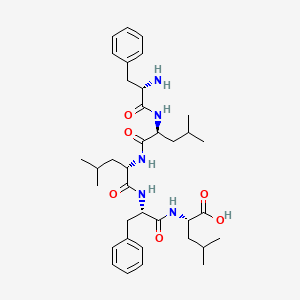
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)


